molecular formula C15H22N6O4 B12094381 2-Amino-N6-isopentenyladenosine

2-Amino-N6-isopentenyladenosine

Cat. No.: B12094381
M. Wt: 350.37 g/mol
InChI Key: KQGVDYZMTWYNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N6-isopentenyladenosine is a modified nucleoside belonging to the cytokinin family. It is characterized by an adenosine molecule that has an isopentenyl group attached at the N6 position. This compound is known for its significant biological activities, including its role in RNA modification and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N6-isopentenyladenosine typically involves the modification of adenosine through the introduction of an isopentenyl group at the N6 position. This can be achieved using various chemical reactions, including alkylation and cyclization reactions. One common method involves the use of isopentenyl pyrophosphate as a precursor, which reacts with adenosine under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms that can produce the compound through metabolic pathways. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N6-isopentenyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopentenyl group can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

2-Amino-N6-isopentenyladenosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N6-isopentenyladenosine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Amino-N6-isopentenyladenosine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features and its ability to modulate RNA function and exhibit anti-tumor activity. Its dual role in RNA modification and cancer therapy makes it a compound of significant interest in both basic and applied research .

Properties

Molecular Formula

C15H22N6O4

Molecular Weight

350.37 g/mol

IUPAC Name

2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H22N6O4/c1-7(2)3-4-17-12-9-13(20-15(16)19-12)21(6-18-9)14-11(24)10(23)8(5-22)25-14/h6,8,10-11,14,22-24H,1,3-5H2,2H3,(H3,16,17,19,20)

InChI Key

KQGVDYZMTWYNEH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCNC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.